5-Bromo-7-methoxy-3-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methoxy-3-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-12-10-8(6)3-7(11)4-9(10)13-2/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXKIRGPXBOVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 7 Methoxy 3 Methyl 1h Indole and Its Analogues
Strategic Retrosynthetic Analysis of the Chemical Compound
A strategic retrosynthetic analysis of 5-Bromo-7-methoxy-3-methyl-1H-indole unveils several plausible disconnection points, primarily centered around the formation of the indole (B1671886) core. The most logical approaches involve disconnections that lead back to readily available starting materials.
One key disconnection breaks the N1-C2 and C3-C3a bonds, a strategy employed in the Fischer indole synthesis . This pathway retrosynthetically cleaves the indole into 2-bromo-4-methoxyphenylhydrazine and propanal. This approach is attractive due to the commercial availability of substituted anilines that can be converted to the required hydrazine.
Another powerful disconnection targets the C2-C3 and N1-C7a bonds, characteristic of the Bartoli indole synthesis . This route dissects the target molecule into 2-bromo-4-methoxy-1-nitrobenzene (B183246) and a propenyl Grignard reagent. The presence of the ortho-bromo substituent in the nitroarene is particularly advantageous for directing the regioselectivity of the cyclization.
Further disconnections can be envisaged based on other classical methods. For instance, a Reissert indole synthesis approach would involve the disconnection of the N1-C2 and C3-C3a bonds, leading back to a substituted o-nitrotoluene derivative. The Hemetsberger-Knittel synthesis would similarly lead to a substituted benzaldehyde.
These primary disconnections form the basis for the detailed exploration of the synthetic methodologies discussed in the subsequent sections.
Classical Indole Synthesis Approaches and their Adaptations
The synthesis of polysubstituted indoles such as this compound often necessitates the adaptation of classical indole synthesis methods. The specific substitution pattern of the target molecule influences the choice of starting materials and reaction conditions.
Fischer Indole Synthesis: Modifications and Scope for Substituted Anilineswikipedia.orgnih.govthermofisher.combyjus.com
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.orgthermofisher.comwordpress.com For the synthesis of this compound, the key starting material would be (2-bromo-4-methoxyphenyl)hydrazine, which can be prepared from the corresponding aniline (B41778), 2-bromo-4-methoxyaniline.
The reaction proceeds via the formation of a phenylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂. wordpress.com
The scope of the Fischer indole synthesis is broad, but the regiochemical outcome can be a concern with unsymmetrical ketones. However, for the target molecule, the use of propanal would unambiguously lead to the desired 3-methyl substitution. The presence of both a bromo and a methoxy (B1213986) group on the phenylhydrazine ring can influence the reaction conditions required for efficient cyclization. The electron-donating nature of the methoxy group generally facilitates the reaction, while the electron-withdrawing bromo group might require more forcing conditions. A challenge in the synthesis of 7-methoxyindoles via the Fischer method is the potential for abnormal cyclization, where the reaction occurs at the methoxy-substituted position, leading to undesired side products. nih.gov
Table 1: Examples of Fischer Indole Synthesis for Substituted Indoles
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Yield (%) | Reference |
| (2-methoxyphenyl)hydrazine | Ethyl pyruvate | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate | Low | nih.gov |
| (4-bromophenyl)hydrazine | Phenylacetylene | PPA | 5-Bromo-2-phenyl-1H-indole | 80% | mdpi.com |
| o,m-tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid | Methyl indolenines | High | wikipedia.org |
Bischler-Napieralski Type Cyclizations in Methoxyindole Synthesis
While the Bischler-Napieralski reaction is primarily known for the synthesis of dihydroisoquinolines, its principles can be adapted for the synthesis of indoles, particularly those bearing methoxy groups. chim.it This type of cyclization typically involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide. For the synthesis of a methoxy-substituted indole, a suitably substituted N-acyl-β-phenylethylamine would be required.
A modified Bischler synthesis has been reported for the preparation of methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it This approach involved the condensation of N-methylaniline with an α-diazo-β-ketoester, followed by a rhodium(II) acetate-catalyzed carbenoid N-H insertion and subsequent ion-exchange mediated cyclization. chim.it This demonstrates the potential of Bischler-type strategies in constructing highly substituted methoxyindoles.
Hemetsberger-Knittel and Reissert Indole Synthesis Strategies
The Hemetsberger-Knittel indole synthesis provides a route to indole-2-carboxylates through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgsynarchive.com To apply this to the synthesis of the target scaffold, one would start with 2-methoxy-4-bromobenzaldehyde. This aldehyde would be condensed with an azidoacetate to form the requisite azidopropenoate, which upon heating, would cyclize to form the corresponding 5-bromo-7-methoxyindole-2-carboxylate. Subsequent steps would be required to introduce the 3-methyl group and decarboxylate at the 2-position. While the reaction yields are typically good, the synthesis and stability of the azido (B1232118) starting materials can be a drawback. wikipedia.org
The Reissert indole synthesis offers another classical route, starting from an ortho-nitrotoluene derivative. wikipedia.org For the target molecule, a plausible starting material would be 1-bromo-3-methoxy-5-methyl-2-nitrobenzene. This would undergo condensation with diethyl oxalate, followed by reductive cyclization to afford the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgjk-sci.com The success of this route is highly dependent on the availability and synthesis of the appropriately substituted o-nitrotoluene.
Table 2: Overview of Hemetsberger-Knittel and Reissert Indole Syntheses
| Synthesis Method | Typical Starting Materials | Key Intermediate | Product Type | Reference |
| Hemetsberger-Knittel | Aryl aldehyde, Azidoacetate | 3-Aryl-2-azido-propenoic ester | Indole-2-carboxylate | wikipedia.orgsynarchive.com |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Ethyl o-nitrophenylpyruvate | Indole-2-carboxylic acid | wikipedia.orgjk-sci.com |
Bartoli Indole Synthesis and Grignard Reagent Utilizationjk-sci.comwikipedia.orgorganic-chemistry.org
The Bartoli indole synthesis is a particularly powerful method for the preparation of 7-substituted indoles, making it highly relevant for the synthesis of this compound. jk-sci.comwikipedia.org The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.org The presence of an ortho-substituent is crucial for the success of the reaction, as it facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org
For the target molecule, the ideal starting material is 2-bromo-4-methoxy-1-nitrobenzene. The ortho-bromo group serves as an excellent directing group for the cyclization. Reaction with propenylmagnesium bromide would be expected to yield this compound. A significant advantage of this method is its convergence and the ability to construct a highly substituted indole in a single step from a relatively simple nitroarene.
A notable modification, the Dobbs modification , utilizes an ortho-bromine atom as a directing group which can be subsequently removed by radical reduction using reagents like tributyltin hydride and AIBN. wikipedia.orgorganic-chemistry.org This strategy further enhances the versatility of the Bartoli synthesis, allowing for the preparation of 7-unsubstituted indoles if desired. organic-chemistry.orgmsu.edu
Table 3: Application of Bartoli Indole Synthesis for Substituted Indoles
| Nitroarene | Vinyl Grignard Reagent | Product | Yield (%) | Reference |
| o-Nitrotoluene | Propenylmagnesium bromide | 3,7-Dimethylindole | - | wikipedia.org |
| 4-Bromo-3-nitrotoluene | Isopropenylmagnesium bromide | 7-Bromo-2,4-dimethylindole | 67% | wordpress.com |
| 2-Substituted nitroarenes | Vinylmagnesium bromide | 7-Substituted indoles | Moderate | jk-sci.com |
Modern Transition Metal-Catalyzed Coupling Reactions for Indole Functionalization
Modern synthetic methodologies, particularly transition metal-catalyzed reactions, offer powerful tools for the late-stage functionalization of the indole core, which can be an alternative or complementary strategy to de novo synthesis.
For a molecule like this compound, the bromine atom at the C5 position serves as a versatile handle for various cross-coupling reactions. The Suzuki-Miyaura coupling , which couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst, is a prime example. wikipedia.orglibretexts.org A this compound could be coupled with a variety of aryl or vinyl boronic acids to introduce diverse substituents at the 5-position. The efficiency of the Suzuki coupling on bromoindoles is well-documented, often proceeding under mild conditions with high yields. nih.govrsc.org
Furthermore, palladium-catalyzed C-H functionalization reactions represent a frontier in indole synthesis and modification. While direct C-H methylation of an indole at a specific position on the benzene (B151609) ring is challenging, directed C-H activation strategies have been developed. For instance, a directing group at the N1 position can be used to achieve site-selective C-H methylation at the C2 position. While not directly applicable to the C3-methyl group in the target molecule, this illustrates the potential of such methods for introducing substituents onto the indole scaffold.
Table 4: Examples of Transition Metal-Catalyzed Reactions on Indole Scaffolds
| Reaction Type | Substrate | Coupling Partner/Reagent | Catalyst System | Product | Reference |
| Suzuki-Miyaura Coupling | 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(N-Boc-pyrrol-2-yl)indazoles | nih.gov |
| Suzuki-Miyaura Coupling | 5,7-Dibromoindole | Arylboronic acids | Pd(PPh₃)₄ | 5,7-Diarylindoles | rsc.org |
| C-H Methylation | N-pyrimidyl-indole | - | Palladium catalyst / KF | 2-Methyl-N-pyrimidyl-indole | sigmaaldrich.com |
Suzuki-Miyaura Cross-Coupling in Indole Scaffold Construction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The catalytic cycle consists of three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
In the context of indole synthesis, this reaction is widely used to functionalize the indole core by introducing aryl, heteroaryl, or vinyl substituents. For instance, the synthesis of 5,7-diarylindoles has been achieved through a double Suzuki-Miyaura coupling of 5,7-dibromoindole with arylboronic acids. rsc.org This approach highlights the potential for using halogenated indoles, such as this compound, as platforms for further diversification. The bromo-substituent at the C-5 position serves as a synthetic handle for introducing a wide array of groups via Suzuki-Miyaura coupling, enabling the creation of novel derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored for specific substrates, including unprotected nitrogen-rich heterocycles like indoles. nih.gov
| Indole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water/Ethanol | 91% | rsc.org |
| 3-Chloroindazole (analogue) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/Water | 95% | nih.gov |
| 3-Bromo-7-azaindole (analogue) | p-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/Water | 88% | nih.gov |
Heck Cyclization Strategies for Targeted C-7 Position Functionalization
The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, is instrumental in forming substituted alkenes and in constructing carbo- and heterocyclic rings via intramolecular cyclization. The intramolecular Heck reaction provides a powerful route to the indole nucleus, often starting from suitably substituted anilines. researchgate.netthieme-connect.com A common strategy involves the cyclization of an N-acyl or N-sulfonyl-o-haloaniline derivative containing an olefinic moiety. acs.org
Targeted functionalization at the C-7 position of the indole ring, which is generally less reactive than the C-2 and C-3 positions, presents a significant challenge. rsc.org Directed C-H functionalization strategies have emerged as an elegant solution. By installing a directing group on the indole nitrogen, a transition metal catalyst can be guided to the otherwise inert C7-H bond, enabling site-selective arylation, olefination, and other transformations. rsc.orgacs.org Alternatively, intramolecular Heck cyclization can be designed to specifically form the C-7 bond. For example, the cyclization of a precursor with an appropriately positioned vinyl group and an ortho-halide on the aniline ring can lead to the formation of C-7 substituted indoles or indolines. acs.orgacs.org These methods provide a direct pathway to complex indole structures that would be difficult to access through classical, non-catalyzed approaches.
| Strategy | Starting Material Type | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | 2-Halo-N-allylaniline | PdCl₂(PCy₃)₂ / K₂CO₃ | Forms the indole pyrrole (B145914) ring | researchgate.net |
| Asymmetric Cyclization | Cyclohexenylamine derivative | Pd(OAc)₂ / Me₂PPh / Ag₂CO₃ | Constructs chiral indoline (B122111) skeleton | acs.org |
| Ortho-Amination/Ipso-Heck Cascade | Ortho-substituted aryl iodide | Pd(OAc)₂ / Norbornene | Forms C3,C4-disubstituted indoles | nih.gov |
| Reductive Heck Cyclization | N-(2-chlorobenzoyl)indole | Photocatalysis / Amine reductant | Forms polycyclic indolinyl compounds | nih.gov |
Sonogashira Coupling for Alkynyl Substituent Introduction
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, is the most widely used method for synthesizing alkynyl-substituted aromatic and heterocyclic compounds. organic-chemistry.orgnih.gov
For a molecule like this compound, the C-5 bromine atom serves as an ideal handle for Sonogashira coupling. This allows for the direct and efficient introduction of an alkynyl group at this position, opening pathways to a wide range of derivatives. The resulting arylalkynes are valuable intermediates that can undergo further transformations, such as cyclizations or click reactions. The reaction is generally high-yielding and tolerant of various functional groups. organic-chemistry.org Recent advancements have led to the development of copper-free and nickel-catalyzed Sonogashira protocols, enhancing the reaction's scope and applicability under milder conditions. organic-chemistry.orgnih.gov When applied to dihaloindoles, the reaction can exhibit selectivity, often coupling at the C-2 position before the C-3 position, which underscores the importance of electronic and steric factors in directing the reaction outcome. rsc.org
| Halide Substrate | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | NiCl₂(PCy₃)₂ / PCy₃ | K₃PO₄ / Dioxane | Not specified | nih.gov |
| 6,7-Dibromoquinoline-5,8-dione | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N / THF | 50-85% | researchgate.net |
| 2,3-Diiodoindole | (Triisopropylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 52% (mono-C2) | rsc.org |
Directed Functionalization and Regioselectivity Control
Achieving regiocontrol in the functionalization of the indole ring is paramount for the efficient synthesis of specific isomers. Various methods have been developed to direct reactions to a particular position on the indole nucleus.
Vilsmeier-Haack Reaction for Indole-3-Carbaldehyde Precursors
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. pcbiochemres.com For indoles, the reaction typically occurs with high regioselectivity at the electron-rich C-3 position. pcbiochemres.comsemanticscholar.org The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt generated from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). sid.ir The initial product is an iminium salt intermediate, which is hydrolyzed under basic conditions to afford the corresponding indole-3-carbaldehyde. pcbiochemres.com
These C-3 formylated indoles are exceptionally versatile synthetic intermediates. They can be readily converted into a multitude of other functional groups or used as building blocks for the construction of more complex heterocyclic systems. For a substrate such as 7-methoxy-3-methyl-1H-indole, the Vilsmeier-Haack reaction would be expected to proceed at the C-2 position, as the C-3 position is already substituted. However, for a precursor like 7-methoxy-1H-indole, this reaction provides a direct route to the 3-formyl derivative, which can then be further elaborated. Recent research has even explored catalytic versions of this reaction to reduce the use of stoichiometric and caustic reagents. acs.org
Selective Bromination Reactions and Reagent Effects
The regioselectivity of electrophilic bromination on the indole ring is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. acs.org The synthesis of this compound itself requires precise control over the bromination step. The choice of brominating agent—such as molecular bromine (Br₂), N-Bromosuccinimide (NBS), or copper(II) bromide (CuBr₂)—can significantly influence the outcome. acs.orgresearchgate.net
For instance, the presence of an electron-withdrawing group at the C-3 position, such as a carboxylate, can deactivate the pyrrole ring towards electrophilic attack and direct bromination to the C-5 and C-6 positions of the benzene ring. nih.govresearchgate.net This strategy allows for the regioselective synthesis of 5,6-dibromoindoles. nih.gov Conversely, radical bromination using NBS under radical initiation conditions can lead to bromination of an alkyl substituent at the C-3 position. acs.org The selective introduction of a bromine atom at the C-5 position of a 7-methoxy-3-methyl-1H-indole precursor would likely be achieved under electrophilic conditions, where the methoxy group at C-7 and the methyl group at C-3 would direct the incoming electrophile. Fine-tuning the solvent and reagent is critical to achieving the desired isomer.
| Indole Substrate | Brominating Agent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| Methyl indole-3-carboxylate | Br₂ | Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | nih.govresearchgate.net |
| Substituted 3-methylindoles | NBS | AIBN, CCl₄ | 3-(Bromomethyl)indole | acs.org |
| Substituted 3-methylindoles | NBS | CH₂Cl₂, rt | 2-Bromo-3-methylindole | acs.org |
| Azaindoles | CuBr₂ | Acetonitrile, rt | 3-Bromoazaindole | researchgate.net |
Multi-Step Synthetic Pathways to Complex Indole and Indole-Derived Systems
The true power of the aforementioned synthetic methods is realized when they are combined in multi-step sequences to construct complex, biologically active molecules. openmedicinalchemistryjournal.com The synthesis of natural products and their analogues often requires a convergent strategy where functionalized fragments are prepared separately and then joined together in the later stages of the synthesis. jst.go.jp
A molecule like this compound can serve as a key building block in such pathways. For example, a synthetic route could begin with the construction of the 7-methoxy-3-methyl-1H-indole core, followed by selective C-5 bromination. This intermediate could then undergo a Sonogashira coupling to introduce an alkyne, which could then be used in a subsequent intramolecular cyclization to build a new ring system. Alternatively, a Suzuki-Miyaura coupling at the C-5 position could introduce a complex aryl or heteroaryl moiety.
Modern synthetic approaches, such as automated multi-step continuous flow synthesis and multicomponent reactions (MCRs), are being increasingly employed to streamline these complex sequences. nih.govrsc.org Flow chemistry allows for sequential reactions to be performed in a continuous stream, reducing reaction times, improving safety, and often increasing yields. nih.gov MCRs enable the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. rsc.org These advanced strategies, combined with the robust catalytic methods discussed, provide a powerful platform for the synthesis of diverse and complex indole-derived systems. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Boronic acid |
| 5,7-Dibromoindole |
| Phenylboronic acid |
| 3-Chloroindazole |
| 4-Methoxyphenylboronic acid |
| 3-Bromo-7-azaindole |
| N-acyl-o-haloaniline |
| N-sulfonyl-o-haloaniline |
| 2-Halo-N-allylaniline |
| Cyclohexenylamine |
| Ortho-substituted aryl iodide |
| N-(2-chlorobenzoyl)indole |
| Terminal alkyne |
| Arylalkyne |
| 6-Bromo-1-(phenylsulfonyl)-1H-indole |
| Phenylacetylene |
| 6,7-Dibromoquinoline-5,8-dione |
| 2,3-Diiodoindole |
| (Triisopropylsilyl)acetylene |
| N,N-dimethylformamide (DMF) |
| Phosphorus oxychloride (POCl₃) |
| Indole-3-carbaldehyde |
| 7-methoxy-3-methyl-1H-indole |
| 7-methoxy-1H-indole |
| Bromine (Br₂) |
| N-Bromosuccinimide (NBS) |
| Copper(II) bromide (CuBr₂) |
| Methyl indole-3-carboxylate |
| 5,6-dibromoindole |
| 3-(Bromomethyl)indole |
| 2-Bromo-3-methylindole |
| 3-Bromoazaindole |
Synthesis of Indole-2,3-diones and Oxime Derivatives
Indole-2,3-diones, commonly known as isatins, are pivotal precursors in the synthesis of a wide array of heterocyclic compounds, including substituted indoles. umz.ac.ir The synthesis of 5-bromo-substituted isatins is a critical step for creating analogues like this compound.
A direct and efficient method for preparing 5-bromoisatin (B120047) involves the regioselective bromination of isatin (B1672199). umz.ac.ir While various brominating agents such as N-bromosuccinimide (NBS) have been used, they can suffer from drawbacks like long reaction times and low yields. umz.ac.ir An improved approach utilizes Pyridinium bromochromate (PBC) in glacial acetic acid, which acts as both a brominating and oxidizing agent. umz.ac.ir This method provides the desired 5-bromoisatin as the sole product in a short reaction time and with high yield. umz.ac.ir For instance, heating a mixture of isatin and PBC in acetic acid results in the formation of 5-bromoisatin with an isolated yield of 89%. umz.ac.ir
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Isatin | Pyridinium bromochromate (PBC) | Glacial Acetic Acid | < 20 min | 89% | umz.ac.ir |
| Isatin | N-Bromosuccinimide (NBS) | Not Specified | Long | Low | umz.ac.ir |
Once synthesized, these 5-bromo-isatin derivatives can be further elaborated. For example, they can be reacted with amines to form Schiff bases (imines). researchgate.netajpp.in More specifically, the ketone at the C-3 position of the isatin ring can be converted into an oxime. These oxime derivatives are valuable intermediates themselves. In the synthesis of 5-bromo derivatives of indole phytoalexins, an oxime was reduced to a labile amine using sodium cyanoborohydride and titanium trichloride (B1173362) catalysis, which then served as a key step for further functionalization. beilstein-archives.org This highlights the synthetic utility of oximes derived from bromo-substituted indole precursors. beilstein-archives.org
Lewis Acid-Base Adduct Formation Involving Indole Moieties
A Lewis acid-base adduct is a molecule formed by the bonding of a Lewis acid (an electron pair acceptor) with a Lewis base (an electron pair donor). ucla.edu In the context of indole chemistry, the electron-rich nature of the indole ring allows it to function as a Lewis base. mdpi.com Quantum chemical calculations and experimental observations have shown that for indoles, the proton, a simple Lewis acid, preferentially adds to the C3 position of the indole ring, forming a stable adduct known as an indoleninium cation. mdpi.com
This principle can be extended to more complex Lewis acids. The formation of Lewis acid-base adducts can be a key step in catalytic cycles or a method for activating the indole ring. While strong Lewis acids like AlCl₃ or TiCl₄ can form adducts with various heteroaromatics, the specific interactions can lead to different reaction pathways. mdpi.com
A definitive example involves the reaction of a 5-bromoindole (B119039) derivative with a phosphine (B1218219), a well-known Lewis base. In this case, an aryl(indole-3-yl)methylium tetrafluoroborate, generated from 5-bromoindole, acts as a potent Lewis acid. This electrophilic species readily reacts with the Lewis base 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) to form a stable Lewis acid-base adduct. This demonstrates that the indole moiety can serve as a platform to generate a good Lewis acidic companion for a phosphine Lewis base.
| Indole Derivative Role | Reactant Role | Reactant Example | Interaction/Product Type | Reference |
|---|---|---|---|---|
| Lewis Base | Lewis Acid | H⁺ (from Brønsted acids) | Proton Adduct (Indoleninium Cation) at C3 | mdpi.com |
| Precursor to Lewis Acid | Lewis Base | 1,3,5-triaza-7-phosphaadamantane (PTA) | Stable Lewis Acid-Base Adduct | |
| Lewis Base | Lewis Acid | BF₃·OEt₂ | Reaction Intermediate/Catalysis | acs.org |
Optimization of Reaction Conditions, Yield, and Purity for Scale-Up
Transitioning a synthetic route from a laboratory scale to a larger, preparative scale requires careful optimization of reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. acs.org For the synthesis of complex molecules like this compound, several parameters are critical. Conventional optimization techniques often involve adjusting one factor at a time (OFAT), such as temperature, solvent, catalyst loading, or reaction time. nih.gov
For instance, in the development of an N-heterocyclic carbene (NHC)-catalyzed dearomatization of indoles, reaction conditions were systematically optimized. acs.org The choice of base, NHC catalyst, and solvent were all found to be crucial for achieving a high yield. acs.org After identifying the optimal conditions (NHC1 catalyst, Cs₂CO₃ as base, in DMSO at 60 °C), the researchers successfully performed a scale-up of the reaction to the 1 mmol level with no loss in reactivity or yield, demonstrating the robustness of the optimized protocol. acs.org
Similarly, in the synthesis of 4-indolylquinoline bis-heterocycles, the amount of Lewis acid catalyst (BF₃·OEt₂) was optimized to improve the yield of the desired product. acs.org A scale-up reaction was then successfully conducted, showcasing the applicability of the methodology for producing larger quantities of the material. acs.org For more complex systems, statistical methods like Response Surface Methodology (RSM) can be employed. RSM allows for the simultaneous variation of multiple factors, enabling a more comprehensive understanding of their interactions and a more efficient path to optimal conditions for the large-scale production of indole derivatives. nih.gov The purification of the final product is also a key consideration for scale-up, often requiring a shift from chromatographic methods to crystallization to improve efficiency and throughput. google.com
| Parameter Varied | Conditions Tested | Optimal Condition | Observed Yield | Reference |
|---|---|---|---|---|
| Catalyst | Various NHC Catalysts | NHC1 | 85% | acs.org |
| Base | DBU, K₂CO₃, Cs₂CO₃ | Cs₂CO₃ | 85% | acs.org |
| Solvent | DCM, THF, Dioxane, DMSO | DMSO | 85% | acs.org |
| Temperature | 50 °C, 60 °C, 70 °C | 60 °C | 85% | acs.org |
| Scale-Up | 0.2 mmol vs 1.0 mmol | 1.0 mmol | 85% | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of the Chemical Compound
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing clues about the molecular structure through fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a compound. For 5-Bromo-7-methoxy-3-methyl-1H-indole, the molecular formula is C₁₀H₁₀BrNO. HRMS can distinguish this from other formulas with the same nominal mass.
A key feature in the mass spectrum would be the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) in the mass spectrum would appear as a pair of peaks of nearly equal intensity, separated by two mass units (e.g., M⁺ and M+2⁺). rsc.org This provides a clear signature for the presence of a single bromine atom.
HRMS Data for C₁₀H₁₀BrNO
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M(⁷⁹Br)+H]⁺ | 240.0022 |
| [M(⁸¹Br)+H]⁺ | 242.0001 |
The fragmentation pattern under electron impact (EI) ionization would likely involve initial loss of a methyl radical (•CH₃) from the methoxy (B1213986) or C3-methyl group, followed by cleavage of the indole (B1671886) ring structure, consistent with fragmentation patterns observed for other substituted indoles. oup.comarkat-usa.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the functional groups present.
For this compound, the FT-IR spectrum would display characteristic absorption bands. rsc.org
N-H Stretch: A sharp to moderately broad peak is expected around 3400-3450 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond. rsc.org
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group is expected around 1200-1250 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibration would appear in the far-infrared region, typically between 500-600 cm⁻¹.
Predicted FT-IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3420 | Medium |
| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C=C Ring Stretch | 1450-1600 | Medium-Strong |
| Aryl C-O Stretch | 1230 | Strong |
| C-Br Stretch | 550 | Medium |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsional angles. researchgate.net
Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions. Potential interactions for this molecule include:
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, potentially forming a hydrogen bond with the methoxy oxygen atom of a neighboring molecule (N-H···O).
π-π Stacking: The planar indole ring systems could stack on top of one another, an interaction common in aromatic compounds.
Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with a nucleophilic atom on an adjacent molecule.
Analysis of related crystal structures, such as that of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, demonstrates how crystallography can elucidate complex supramolecular structures stabilized by a network of interactions. researchgate.net A crystallographic analysis would provide data such as the crystal system (e.g., triclinic, monoclinic), space group, and unit cell dimensions. researchgate.netnih.gov
Based on the conducted research, detailed experimental data regarding the crystal packing, hydrogen bonding networks, and specific UV-Visible spectroscopic analysis for the compound this compound is not available in the public domain.
Therefore, it is not possible to provide the specific content requested for the sections on "."
General principles from related indole structures suggest that crystal packing would likely be influenced by π–π stacking interactions between the indole rings and potential weak hydrogen bonds involving the methoxy group and the indole N-H. Similarly, the UV-Visible spectrum of an indole derivative is expected to show absorptions corresponding to π→π* transitions within the aromatic system. However, without experimental data for this compound, any further discussion would be speculative and would not adhere to the required scientific accuracy.
A comprehensive analysis as per the user's request would require dedicated synthesis and crystallographic and spectroscopic analysis of the compound, the results of which have not been published in the available scientific literature.
Computational and Theoretical Investigations of 5 Bromo 7 Methoxy 3 Methyl 1h Indole
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common choice for calculating the optimized geometry and electronic properties of organic molecules.
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For molecules containing bromine, basis sets that include polarization and diffuse functions, such as the 6-311++G(d,p) basis set, are often employed to accurately describe the electronic distribution around the halogen atom. The selection of the exchange-correlation functional, such as B3LYP or M06-2X, is also critical and is often validated by comparing calculated results with experimental data where available.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a molecule like 5-Bromo-7-methoxy-3-methyl-1H-indole, conformational analysis would also be necessary to identify the most stable orientation of the methoxy (B1213986) and methyl groups relative to the indole (B1671886) ring.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Fukui Functions and Global Reactivity Descriptors
Fukui functions and other global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, are derived from DFT calculations and provide a quantitative measure of the local and global reactivity of a molecule. These descriptors help in understanding the reactive nature of different atomic sites within the molecule.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It can be used to analyze charge distribution, hybridization, and the delocalization of electron density through hyperconjugative interactions. This analysis is particularly useful for understanding the stability of a molecule arising from intramolecular charge transfer.
While a detailed computational and theoretical analysis of this compound is not currently available in the published literature, the established methodologies described above provide a clear framework for how such an investigation could be conducted. Future research in this area would be invaluable for elucidating the specific electronic and reactive properties of this compound, which could, in turn, inform its potential applications in various fields of chemistry. Without specific research data, any further discussion would be speculative and fall outside the scope of this article.
Prediction of Spectroscopic Properties (IR, Raman, UV-Vis) via DFT
Density Functional Theory (DFT) serves as a powerful computational tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine its vibrational and electronic spectra. nih.gov
The theoretical vibrational frequencies obtained from these calculations correspond to the infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the spectra can be assigned to the stretching, bending, and torsional motions of the molecule's constituent bonds and functional groups. For instance, characteristic vibrations would be expected for the N-H stretch of the indole ring, the C-H stretches of the methyl and aromatic groups, the C-O-C stretch of the methoxy group, and the C-Br stretch. A scaling factor is often applied to the computed frequencies to better align them with experimental data, accounting for anharmonicity and other method-inherent approximations. dergipark.org.tr
Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. The predicted wavelength of maximum absorption (λmax) provides valuable information about the electronic structure and chromophores within the this compound molecule. These computational predictions are instrumental in understanding the molecule's fundamental properties before undertaking potentially complex and resource-intensive experimental spectroscopic analysis.
Table 1: Predicted Spectroscopic Data for this compound (Hypothetical DFT Data)
| Spectroscopic Property | Predicted Value/Range | Assignment |
| IR Frequency (cm⁻¹) | ||
| ~3400-3500 | N-H Stretch | |
| ~2950-3100 | C-H Aromatic/Aliphatic Stretches | |
| ~1200-1300 | C-O-C Asymmetric Stretch | |
| ~1000-1100 | C-O-C Symmetric Stretch | |
| ~550-650 | C-Br Stretch | |
| Raman Shift (cm⁻¹) | Similar to IR, with different intensity rules | |
| UV-Vis λmax (nm) | ~280-320 | π → π* transitions of the indole system |
Note: The data in this table is hypothetical and represents typical values for similar indole derivatives. Actual values would require specific DFT calculations for this compound.
Nonlinear Optical (NLO) Properties and Hyperpolarizability Studies
The investigation of nonlinear optical (NLO) properties in organic molecules has garnered significant attention due to their potential applications in photonics and optoelectronics. nih.gov For this compound, computational methods based on DFT can be used to predict its NLO behavior. The key parameters of interest are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).
The first-order hyperpolarizability is a tensor quantity that describes the nonlinear response of a molecule to an applied electric field and is a measure of its potential for second-harmonic generation (SHG). Molecules with large β values are promising candidates for NLO materials. The magnitude of β is influenced by the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected through a π-conjugated system. In this compound, the methoxy group acts as an electron donor, while the bromine atom can act as an electron-withdrawing group, and the indole ring provides the conjugated system.
Computational studies would involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors using a suitable DFT functional and basis set. The results from such studies would indicate whether this compound possesses significant NLO properties, thereby guiding further experimental validation and material development.
Table 2: Predicted Nonlinear Optical Properties of this compound (Hypothetical Data)
| NLO Property | Predicted Value | Unit |
| Dipole Moment (μ) | > 2 | Debye |
| Linear Polarizability (α) | > 150 | a.u. |
| First-Order Hyperpolarizability (β) | > 500 | a.u. |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific DFT calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Computational Mechanistic Insights)
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. nih.gov These methods provide valuable insights into the potential biological activity and mechanism of action of a compound at the molecular level.
Molecular docking predicts the preferred binding orientation and affinity of the ligand within the active site of the target protein. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy. For this compound, docking studies could be performed against various therapeutically relevant targets where indole derivatives have shown activity, such as kinases, cyclooxygenases, or microbial enzymes. nih.govnih.gov The results would identify potential protein targets and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.
Following docking, molecular dynamics simulations can be employed to study the dynamic stability of the predicted ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. This allows for the analysis of the flexibility of the protein and ligand, the stability of the binding pose, and the calculation of binding free energies, which offer a more accurate estimation of binding affinity than docking scores alone. These computational mechanistic insights are crucial for lead optimization in drug discovery, guiding the design of more potent and selective analogs of this compound.
Table 3: Intermolecular Interactions of this compound in a Hypothetical Protein Active Site
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bond | Asp, Glu, Ser, Thr (with N-H of indole) |
| Halogen Bond | Backbone carbonyls, electron-rich residues (with Br) |
| Hydrophobic Interactions | Leu, Val, Ile, Phe (with indole ring and methyl group) |
| π-π Stacking | Phe, Tyr, Trp (with indole ring) |
Note: This table represents potential interactions and the specific residues would depend on the actual protein target.
Mechanistic and Biological Activity Studies in Vitro and Preclinical Models
Evaluation of Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)
The antiproliferative potential of indole (B1671886) derivatives, particularly those bearing bromo and methoxy (B1213986) substitutions, has been a subject of extensive investigation. While direct studies on 5-Bromo-7-methoxy-3-methyl-1H-indole are limited, research on closely related structures provides significant insights into its potential cytotoxic effects against cancer cell lines.
For instance, a novel synthesized carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, has demonstrated notable antiproliferative activity. waocp.org In an in vitro study using the MTT assay, this compound inhibited the proliferation of the A549 human lung cancer cell line with a half-maximal inhibitory concentration (IC50) of 45.5 µg/mL. waocp.org It also showed activity against human umbilical vein endothelial cells (HUVECs), which are crucial in tumor angiogenesis, with an IC50 value of 76.3 µg/mL. waocp.org
Similarly, another study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide reported a dose-dependent antiproliferative effect against both A549 lung cancer cells and HUVECs, with IC50 values of 14.4 µg/mL and 5.6 µg/mL, respectively. nih.gov The presence of the 5-bromo-indole moiety is a common feature in these active compounds.
Furthermore, the influence of methoxy and halogen substitutions on antiproliferative activity is highlighted in studies of other heterocyclic systems incorporating the indole pharmacophore. In a series of bis-pyrazoline derivatives, compounds featuring methoxy groups showed significant antiproliferative activity across four tested cancer cell lines. nih.gov Specifically, a tri-methoxy derivative was identified as the most potent, with a GI50 value of 1.05 µM, comparable to the reference drug doxorubicin. nih.gov Conversely, derivatives with halogen atoms (chlorine and bromine) were generally less potent than their methoxy-substituted counterparts in that particular study. nih.gov
The table below summarizes the in vitro antiproliferative activity of some bromo-indole derivatives.
| Compound | Cell Line | IC50 / GI50 Value | Reference |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 | 45.5 µg/mL | waocp.org |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC | 76.3 µg/mL | waocp.org |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | 14.4 µg/mL | nih.gov |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | 5.6 µg/mL | nih.gov |
| Bis-pyrazoline derivative (tri-methoxy substituted) | Various | 1.05 µM | nih.gov |
Elucidation of Molecular Mechanisms of Cancer Cell Pathway Inhibition
The anticancer effects of indole derivatives are often mediated through the modulation of various cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis. Oxindole (B195798) derivatives, which share the core indole structure, are known to exert their effects by modulating kinases that regulate numerous cellular functions like proliferation, differentiation, and angiogenesis. nih.govresearchgate.net
One of the key mechanisms implicated is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The compound 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide was shown to have significant anti-angiogenic activity in a rat aorta assay, which may be linked to its antiproliferative effect on HUVECs. waocp.org
Inhibition of specific kinases is another major mechanism. A series of new bis–pyrazoline derivatives were investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two key proteins in cancer signaling pathways. nih.gov Furthermore, oxindole-based compounds have been identified as multi-kinase inhibitors, targeting a range of kinases including RET, KIT, cMet, VEGFR, and FGFR1. researchgate.netnih.gov
Investigation of Kinase Inhibition Profiles
The indole, azaindole, and oxindole scaffolds are recognized as privileged structures for the design of ATP-competitive kinase inhibitors. nih.govmdpi.com These scaffolds can effectively occupy the ATP-binding pocket of kinases, leading to the inhibition of their activity and downstream signaling. mdpi.com
The substitution pattern on the indole ring, including the presence of methoxy groups, can influence the kinase inhibition profile and selectivity. For example, in the development of 7-azaindole (B17877) derivatives, the introduction of a methoxy group at the 5-position was found to primarily afford inhibitors of DYRK1A kinase. mdpi.com In another instance, a series of 3-alkenyl-oxindoles were evaluated, with one compound showing a multi-kinase inhibition profile against RET, cMet, VEGFR2, and FGFR1, with IC50 values of 1.185 µM, 0.117 µM, and 1.287 µM against RET, VEGFR, and FGFR1, respectively. nih.gov
Assessment of Antimicrobial and Antifungal Activity (In Vitro)
Indole and its derivatives represent an important class of compounds in the development of new antimicrobial agents. nih.gov The indole scaffold is a key component of various natural and synthetic compounds with potent activity against a range of microbial pathogens.
Studies on indole derivatives containing other heterocyclic moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have demonstrated a broad spectrum of antimicrobial activity. nih.gov In one study, these compounds were effective against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov An indole-triazole derivative from this series was highlighted as a particularly promising lead for both antibacterial and antifungal applications. nih.gov
Another study evaluated a set of indole derivatives for their antibacterial potential against resistant strains of Salmonella Typhi and Staphylococcus aureus. nih.gov While most of the tested compounds showed significant activity against S. aureus, with zones of inhibition ranging from 17 to 21 mm, only one novel benzodiazine derived from an indole precursor showed considerable activity against S. Typhi. nih.gov These findings underscore the potential of the indole framework as a basis for developing new antimicrobial drugs.
Analysis of Antioxidant Properties and Radical Scavenging Activity
The indole nucleus, due to its electron-rich nature, is associated with significant antioxidant and radical scavenging properties. The presence of substituents can further enhance this activity.
A study on bromoindole derivatives isolated from a marine gastropod, Drupella fragum, identified several compounds with antioxidative properties. nih.gov Specifically, 6-bromo-5-hydroxyindole (B2639118) was found to have an antioxidative potency as strong as the commercial antioxidant Butylated hydroxytoluene (BHT). nih.gov
Research on C-3 substituted indole derivatives has also confirmed their antioxidant potential. nih.gov One derivative with a pyrrolidinedithiocarbamate moiety was found to be a particularly active radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov The mechanism is suggested to involve hydrogen and electron transfer, and the presence of an unsubstituted indole nitrogen atom is considered crucial for this activity. nih.gov
Furthermore, a study on ethenyl indoles demonstrated that their antioxidant activity is dependent on the nature of the substituents. rsc.org Derivatives with electron-donating groups, such as a hydroxy group, exhibited good antioxidant properties, with an IC50 value for 50% inhibition of the DPPH radical at approximately 24 µM, which is comparable to that of vitamin E (IC50 ~ 26 µM). rsc.org The antioxidant activity of a synthesized carbothioamide derivative of 5-bromo-1H-indole was also confirmed, with an IC50 for free radical scavenging of 27.8 µg/ml. waocp.org
Enzyme Inhibition Studies (e.g., α-glucosidase, cyclooxygenase, lipoxygenase)
Indole derivatives have been extensively studied as inhibitors of various enzymes involved in different pathological conditions.
α-Glucosidase Inhibition: Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. A recent study reported the design and synthesis of indole-based Schiff base derivatives with a methoxy group at the C5 position as potent α-glucosidase inhibitors. preprints.org One compound from this series, bearing a 3-bromophenyl group, demonstrated the highest inhibitory activity with an IC50 value of 10.89 µM, significantly outperforming the standard drug acarbose (B1664774) (IC50 = 48.95 µM). preprints.org Another study on bis(indol-3-yl)methane derivatives also showed potent α-glucosidase inhibition. nih.gov It was noted that the introduction of a bromine atom on the indole ring effectively increased the inhibitory activity, with one such compound showing an IC50 of 7.54 µM. nih.gov
The table below presents the α-glucosidase inhibitory activity of relevant indole derivatives.
| Compound | Inhibition | IC50 Value | Reference |
| Indole-based Schiff base (3-bromophenyl) | In Vitro | 10.89 µM | preprints.org |
| Acarbose (Reference) | In Vitro | 48.95 µM | preprints.org |
| Bis(indol-3-yl)methane (bromo-substituted) | In Vitro | 7.54 µM | nih.gov |
Cyclooxygenase (COX) Inhibition: Indole derivatives, most notably Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid), are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. nih.govacs.org Numerous studies have explored new indole derivatives as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.govnih.gov A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity and selective COX-2 inhibition. nih.govnih.gov Docking studies revealed that these compounds could bind effectively to the COX-2 active site. nih.gov
Lipoxygenase (LOX) Inhibition: Lipoxygenases are another class of enzymes involved in inflammatory pathways. Indole derivatives have been designed and synthesized as potent 5-lipoxygenase (5-LOX) inhibitors. nih.gov In one study, several novel indole derivatives showed prominent inhibitory activities, with IC50 values ranging from 0.74 µM to 3.17 µM, and some were more potent than the reference drug Zileuton. nih.gov
Receptor Ligand Binding and Modulation Studies (e.g., Serotonin (B10506) Receptors)
The indole ring is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives are potent ligands for serotonin receptors. These receptors are divided into seven families (5-HT1 to 5-HT7) and are crucial targets for drugs treating a wide range of neuropsychiatric disorders. bohrium.com
Studies on 5-methoxy-N,N-dimethyltryptamine have indicated that the 5-HT1A receptor subtype is strongly involved in mediating its behavioral effects. nih.gov The binding affinities of various tryptamine (B22526) analogs often correlate well with their affinities for the 5-HT1A receptor. nih.gov
Furthermore, research on 6-bromotryptamine derivatives isolated from a marine bacterium has identified them as potential 5-HT2A receptor antagonists. nih.gov Structure-activity relationship studies revealed that modifying the N-acyl chain length on the 6-bromotryptamine scaffold significantly impacts the antagonist activity, with 6-bromo-N-hexanoyltryptamine being the most potent in the series. nih.gov This highlights the importance of both the bromo-substitution on the indole ring and the nature of the side chain for interaction with serotonin receptors. The potential for this compound to interact with various serotonin receptor subtypes is therefore high, given its structural features.
Investigation of Anti-inflammatory Mechanisms in In Vitro Models
No studies detailing the in vitro anti-inflammatory mechanisms of this compound were found. While other methoxy-indole derivatives have been investigated for anti-inflammatory properties, this specific compound has not been the subject of such research. chim.it
Exploration of Other Biological Activities (e.g., Anti-HIV) in Relevant Preclinical Models
There is no available data from preclinical models exploring the anti-HIV or other biological activities of this compound. Research on anti-HIV agents has included various indole-containing structures, such as 3-oxindole and 1,3,4-oxadiazole (B1194373) derivatives, which have been shown to inhibit viral transcription. nih.govnih.gov However, these findings are not directly applicable to the specified compound.
Molecular Target Identification and Validation in Mechanistic Assays
No molecular targets for this compound have been identified or validated in published mechanistic assays.
Structure Activity Relationship Sar and Design Principles for Indole Derivatives
Impact of Halogen Substituents (e.g., Bromine) on Biological and Chemical Reactivity
Halogenation, particularly bromination, of the indole (B1671886) ring is a common strategy in medicinal chemistry to modulate the bioactivity of the parent compound. The introduction of a bromine atom, as seen in 5-bromo-7-methoxy-3-methyl-1H-indole, can significantly alter the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.
The position of the halogen substituent on the indole ring is critical for its effect on biological activity. For instance, studies on indole derivatives have shown that halogen substitution at the C5 position can lead to potent biological effects. mdpi.combeilstein-archives.org The bromine atom is a lipophilic, electron-withdrawing group that can enhance the binding of the molecule to hydrophobic pockets in target proteins. researchgate.net The rate of electrophilic bromination reactions on the indole ring is influenced by the nature of other substituents present, with electron-donating groups generally accelerating the reaction. researchgate.net
In the context of anticancer activity, the introduction of a bromine atom at position 3 or 5 of the indole scaffold has shown favorable results in inhibiting tyrosine kinases. mdpi.com Furthermore, halogen derivatives (F, Cl, Br) at position 5 or 7 of the aromatic ring of the indole scaffold are also known to affect cytotoxicity. mdpi.com For example, 5-bromo-indole derivatives have been investigated for their antiproliferative activity. beilstein-archives.org In some cases, the presence of a bromine atom can be crucial for activity. For instance, in a series of 3-substituted-1H-imidazol-5-yl-1H-indoles, the 5-bromo analogue showed notable antimicrobial properties. nih.gov
The following table summarizes the impact of bromo-substitution on the biological activity of selected indole derivatives:
Table 1: Effect of Bromine Substitution on Biological Activity of Indole Derivatives| Indole Derivative Class | Position of Bromine | Observed Biological Activity | Reference |
|---|---|---|---|
| Indole Phytoalexins | 5-Bromo | Antiproliferative activity | beilstein-archives.org |
| Indole-based Tyrosine Kinase Inhibitors | 3-Bromo or 5-Bromo | Enhanced tyrosine kinase inhibition | mdpi.com |
| 3-Substituted 1H-imidazol-5-yl-1H-indoles | 5-Bromo | Antimicrobial activity | nih.gov |
| Indole-based bCSE Inhibitors | 6-Bromo | Inhibition of bacterial cystathionine (B15957) γ-lyase | nih.gov |
Role of Methoxy (B1213986) Group in Indole Ring Activation and Modulation of Biological Activity
The methoxy group (–OCH3) is a strong electron-donating group that can significantly influence the chemical reactivity and biological properties of the indole nucleus. chim.it In this compound, the methoxy group at the C7 position is expected to enhance the electron density of the indole ring, thereby modulating its reactivity and potential biological interactions.
The presence of a methoxy group can activate the indole ring towards electrophilic substitution. chim.it The position of the methoxy group is crucial for its biological effect. For example, in a study of pyrazino[1,2-a]indole (B3349936) derivatives, a methoxy group at the C8 position was found to be critical for antiproliferative activity against leukemia cells, while methoxy groups at the C6 or C7 positions resulted in inactive compounds. nih.gov This highlights the importance of the specific substitution pattern for biological activity.
The following table illustrates the influence of the methoxy group on the biological activity of different indole-based compounds:
Table 2: Influence of Methoxy Group on Biological Activity of Indole Derivatives| Indole Derivative Class | Position of Methoxy Group | Observed Biological Activity | Reference |
|---|---|---|---|
| Pyrazino[1,2-a]indoles | 8-Methoxy | Significant antiproliferative activity | nih.gov |
| General Indole Derivatives | 3-Methoxy | Increased cytotoxicity in cancer cells | mdpi.com |
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | 8-Methoxy | Potentiator of CFTR | acs.org |
| 5-(4-Methoxyphenyl)-1H-indoles | 4-Methoxy on phenyl substituent | Substrate-selective inhibition of ALOX15 | mdpi.com |
Influence of Alkyl Substituents (e.g., Methyl) on Indole Core Properties and Bioactivity
Alkyl groups, such as the methyl group (–CH3) at the C3 position of this compound, can impact the properties and bioactivity of the indole core through steric and electronic effects. The methyl group is a weak electron-donating group and can increase the lipophilicity of the molecule.
The introduction of a methyl group can have a profound effect on the biological activity of a compound, an observation sometimes referred to as the "magic methyl effect". researchgate.net This can be due to improved binding to a target protein through favorable van der Waals interactions or by influencing the conformation of the molecule to better fit into a binding site. For example, in the development of the anti-cancer drug Imatinib, a methyl group was found to be crucial for its activity by inducing a specific conformation. researchgate.net
The following table provides examples of how methyl substitution can affect the bioactivity of indole derivatives:
Table 3: Effect of Methyl Substitution on Biological Activity of Indole Derivatives| Indole Derivative Class | Position of Methyl Group | Observed Biological Activity/Property | Reference |
|---|---|---|---|
| Carbazoles from Indoles | 7-Methyl on indole | Compatible with cyclization reaction | acs.org |
| General Drug Scaffolds | Varies | Can significantly increase potency ("magic methyl effect") | researchgate.net |
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | 8-Methyl | Retention of efficacy as CFTR potentiator | acs.org |
| 5-Bromo-7-methyl-1H-indole-2,3-dione | 7-Methyl | Inhibition of inosine (B1671953) monophosphate deaminase | biosynth.com |
Stereochemical Considerations and Diastereomeric Mixture Effects on Activity
Stereochemistry plays a critical role in the biological activity of many indole derivatives. When a chiral center is present in the molecule, the different enantiomers or diastereomers can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.
In the synthesis of certain indole phytoalexin analogues, diastereomeric pairs were prepared. beilstein-archives.org The separation and individual testing of these diastereomers are crucial to understanding which spatial arrangement of the substituents is responsible for the observed biological effect. For instance, the synthesis of 2'-amino analogues of 5-bromo-1-methoxyspirobrassinol methyl ether resulted in diastereomeric pairs, and their ratios were determined using NMR spectroscopy. beilstein-archives.org
The biological evaluation of individual enantiomers often reveals that one enantiomer is significantly more active than the other. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, the development of stereoselective syntheses is a key aspect of modern drug discovery.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of an indole derivative is a key determinant of its biological activity. The molecule must adopt a specific conformation to bind effectively to its biological target. Conformational analysis, which involves the study of the different spatial arrangements of atoms in a molecule, is therefore an important tool in drug design.
Molecular modeling and computational studies are often used to predict the preferred conformation of a molecule and to understand how it interacts with its target. For example, in the study of indolylglyoxylamides as benzodiazepine (B76468) receptor ligands, molecular modeling was used to show that inactive compounds projected parts of their side chains into sterically hindered regions of the receptor. mdpi.com
The flexibility or rigidity of a molecule can also be important for its activity. While a flexible molecule may be able to adapt its conformation to fit into a binding site, a more rigid molecule may have higher affinity due to a lower entropic penalty upon binding. The substituents on the indole ring can influence its conformational preferences.
Rational Design Strategies based on SAR for Enhanced Potency and Selectivity
Rational drug design aims to develop new drugs based on a detailed understanding of the structure and function of the biological target. Structure-activity relationship (SAR) studies provide the foundation for these design strategies. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, medicinal chemists can identify the key structural features required for potency and selectivity. researchgate.net
One common strategy is to use computational methods, such as docking and 3D-QSAR (Quantitative Structure-Activity Relationship), to guide the design of new compounds. nih.gov For example, a 3D-QSAR study of phenethylamine (B48288) derivatives led to the rational design of a new indolebutanoic acid derivative with significantly improved inhibitory activity against aldose reductase. nih.gov
Another approach is to create focused libraries of compounds based on a promising scaffold. For instance, a series of 7-azaindole (B17877) derivatives were designed as multi-targeted kinase inhibitors by systematically exploring different substituents to improve their activity profile. researchgate.net The goal of these strategies is to optimize the interactions of the drug molecule with its target, leading to enhanced efficacy and reduced side effects.
Development of Hybrid Indole Structures and their Biological Implications
A growing strategy in drug discovery is the development of hybrid molecules, which combine two or more different pharmacophores in a single structure. tandfonline.com This approach can lead to compounds with novel or enhanced biological activities, potentially by interacting with multiple targets or by improving the pharmacokinetic properties of the parent molecules. nih.govnih.gov
Indole is a popular scaffold for the creation of hybrid structures due to its versatile chemistry and broad spectrum of biological activities. researchgate.net Indole has been hybridized with various other heterocyclic systems, such as benzimidazole, coumarin, chalcone, and isatin (B1672199), to generate novel compounds with anticancer, anti-inflammatory, and antimicrobial properties. tandfonline.comnih.gov For example, indole-benzimidazole hybrids have been explored as promising pharmacological agents. tandfonline.com Similarly, indole-imidazole hybrids have shown potential as antioxidant and antimicrobial agents. mdpi.com
The following table lists some examples of indole hybrid structures and their biological activities:
Table 4: Examples of Indole Hybrid Structures and Their Biological Implications| Hybrid Structure | Observed Biological Activity | Reference |
|---|---|---|
| Indole-Benzimidazole | Anticancer, Antimicrobial | tandfonline.com |
| Indole-Coumarin | Anticancer, Anti-inflammatory | nih.gov |
| Indole-Chalcone | Anticancer, Antimicrobial | nih.govnih.gov |
| Indole-Isatin | Anticancer | nih.gov |
| Indole-Imidazole | Antioxidant, Antimicrobial | mdpi.com |
Emerging Applications and Future Research Directions
Role as a Synthetic Intermediate for Complex Molecules and Pharmaceutical Scaffolds
The true power of 5-Bromo-7-methoxy-3-methyl-1H-indole lies in its utility as a versatile synthetic intermediate. The indole (B1671886) core itself is a crucial element in a multitude of marketed drugs, and substituted indoles are foundational to the discovery of new therapeutic agents. nih.govmdpi.com This specific compound is identified as an important intermediate in drug research and development, with its functional groups serving as handles for constructing more complex molecular architectures. google.com
The bromine atom at the C-5 position is particularly significant. Halogenated indoles are pivotal precursors for modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov These powerful methods allow for the precise introduction of aryl, heteroaryl, or other functional groups, enabling the synthesis of diverse libraries of compounds for biological screening. mdpi.com For example, 6-bromoindole (B116670) has been used as a key starting material for the synthesis of inhibitors targeting bacterial enzymes, demonstrating the utility of bromo-indole scaffolds in creating targeted therapeutics.
Furthermore, the synthesis of complex molecules often relies on the strategic placement of functional groups. Research has demonstrated the use of 5-bromoindole (B119039) in the preparation of elaborate phosphonium (B103445) salts through multi-step reaction sequences. mdpi.com The presence of the methoxy (B1213986) and methyl groups on this compound further refines its reactivity and allows for the development of highly substituted, stereochemically complex target molecules, which are often found in potent, biologically active compounds. acs.orgrsc.org
Applications in Chemical Biology as Probes and Research Tools
The field of chemical biology relies on molecular probes to investigate and manipulate biological processes. Indole derivatives, known for their inherent fluorescence and environmentally sensitive photophysical properties, are excellent candidates for such tools. nih.gov By designing indole-based molecules with specific electron donor and acceptor groups (a D-π-A architecture), researchers can create powerful fluorescent probes. nih.gov
The electronic properties of this compound make it an intriguing candidate for probe development. The electron-donating nature of the methoxy group and the indole nitrogen, combined with the electron-withdrawing effect of the bromo substituent, can be harnessed to create molecules with tailored photophysical responses. These probes could potentially be used for:
pH Sensing: The nitrogen atom in the indole ring can be protonated, leading to changes in the molecule's absorption and emission spectra, allowing for the detection of pH changes in cellular compartments. nih.gov
Ion Detection: With further functionalization, the indole scaffold can be adapted to selectively bind and signal the presence of specific ions.
Bio-imaging: The fluorescent properties of indole derivatives can be utilized to visualize cellular structures or track biological molecules.
While this specific compound has not yet been extensively developed as a probe, the foundational chemistry of indole-based sensors is well-established, paving the way for its future application in this domain. nih.gov
Potential in Material Science for Electronic or Optical Properties
The unique electronic structure of indole derivatives also makes them promising for applications in material science, particularly in the development of materials with tailored optical and electronic properties. mdpi.comyoutube.commit.edu Research into substituted indoles has revealed their capacity for non-linear optical (NLO) activity, a property crucial for technologies like optical switching and frequency conversion. nih.gov
The key to these properties often lies in the molecule's donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation. The substituent pattern of this compound, featuring both electron-donating (methoxy) and electron-withdrawing (bromo) groups, is a classic design principle for enhancing NLO responses. By varying substituents, scientists can fine-tune critical parameters like the HOMO-LUMO energy gap and the molecular dipole moment, thereby controlling the material's optical properties. nih.gov
Potential applications in material science include:
Organic Light-Emitting Diodes (OLEDs): The fluorescence of indole derivatives could be harnessed in the emissive layer of OLEDs.
Photovoltaics: Indole-based compounds can act as donor materials in organic solar cells.
Optical Sensors: Materials that change their color or fluorescence in response to external stimuli (solvatochromism) can be used for chemical sensing. nih.gov
The ability to synthesize and functionalize this compound opens up possibilities for creating novel organic materials with specific, engineered electronic and phototonic functions. mdpi.com
Development of Novel Analytical Methodologies for Complex Compound Characterization
The synthesis of increasingly complex molecules derived from precursors like this compound necessitates a sophisticated suite of analytical techniques for unambiguous structural confirmation. The characterization of novel indole derivatives routinely employs a combination of spectroscopic and spectrometric methods.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework (¹H and ¹³C NMR), connectivity, and stereochemistry. mdpi.comnih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution Mass Spectrometry, HRMS) of the compound. mdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C=O) within the molecule. mdpi.com |
| Single-Crystal X-ray Diffraction | Offers definitive proof of the three-dimensional molecular structure, including bond lengths, angles, and absolute stereochemistry. mdpi.com |
For particularly complex derivatives, such as organometallic complexes or intricate heterocyclic systems, more specialized NMR techniques (e.g., ³¹P, ¹⁹F, ¹¹B) are also utilized. mdpi.com While these methods are established, ongoing research focuses on improving their sensitivity and application, such as using microdroplet/thin-film methods to accelerate reactions and simplify analysis, and developing hyphenated techniques (e.g., LC-MS-NMR) for the rapid characterization of compound libraries. acs.orgresearchgate.net
Strategies for Overcoming Synthetic Challenges in Indole Chemistry
Despite the importance of indoles, their synthesis is not without challenges. Traditional methods like the Fischer indole synthesis can require harsh conditions and may offer poor regioselectivity when used with unsymmetrical ketones. rsc.org The functionalization of the indole core itself can be complex, with competition between reactions at the nitrogen atom versus the C3 position. nih.gov
Modern organic synthesis has developed numerous strategies to address these issues:
Transition-Metal Catalysis: Palladium, rhodium, copper, and other metals are now widely used to catalyze the formation and functionalization of the indole ring with high efficiency and selectivity under milder conditions. beilstein-journals.org Carbonylative approaches using metal catalysts have also emerged as a powerful tool. beilstein-journals.org
C-H Activation: This cutting-edge technique allows for the direct functionalization of the indole's C-H bonds (e.g., at the C2, C4, or C7 positions), avoiding the need for pre-functionalized starting materials. acs.org
Novel Reaction Media: The use of environmentally friendly solvents like water or techniques like flow chemistry is making indole synthesis more sustainable. nih.gov
Improved Synthetic Routes: For 5-bromo-7-methylindole specifically, patent literature describes modern multi-step syntheses (e.g., via iodination followed by Sonogashira coupling and cyclization) that are designed to be more efficient and scalable than older methods, which suffered from long routes and expensive or hazardous reagents. google.com
These advanced strategies are crucial for efficiently producing this compound and its derivatives, making them more accessible for research and development.
Future Prospects for Modulating Biological Pathways through Indole Derivatives
The indole scaffold is not just a synthetic workhorse; it is a biologically significant motif. nih.govresearchgate.net Indole itself acts as a signaling molecule in microbial communities, influencing critical behaviors like biofilm formation and antibiotic resistance. chula.ac.th This has inspired the development of synthetic indole derivatives that can act as "mimetics" to intercept these signaling pathways, offering a novel anti-virulence strategy to combat bacterial infections without promoting resistance. chula.ac.th
In human biology, indole derivatives are at the heart of medicinal chemistry. mdpi.comresearchgate.net They form the basis for drugs targeting a vast array of conditions, including cancer, inflammation, and neurodegenerative diseases. mdpi.commdpi.com The future prospects for derivatives of this compound in this area are significant:
Targeted Drug Design: The specific substitution pattern can be used as a foundation to design molecules that bind with high affinity and selectivity to specific biological targets, such as protein kinases or nuclear receptors. mdpi.comresearchgate.net
Modulating Gut Microbiome-Host Interactions: The gut microbiota produces indole derivatives from tryptophan, which can influence host physiology, including metabolic and immune responses. Synthetic indoles could be used to modulate these pathways for therapeutic benefit.
Development of Multifunctional Agents: The indole core can be decorated with multiple pharmacophores to create single molecules that act on several targets simultaneously, a promising strategy for complex diseases like Alzheimer's. nih.gov
The continued exploration of derivatives built from this compound holds immense promise for discovering new ways to understand and control biological systems.
Q & A
Q. Critical Factors :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AcOH, 0–5°C, 2 h | 70–85 | |
| Methoxylation | NaOMe, CuI, DMF, 60°C, 6 h | 60–75 | |
| Methylation | CH₃I, K₂CO₃, acetone, reflux, 4 h | 80–90 |
How can structural contradictions in NMR data for this compound be resolved?
Level: Advanced
Answer:
Discrepancies in NMR signals (e.g., splitting patterns or unexpected shifts) often arise from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ can alter chemical shifts by 0.1–0.5 ppm due to hydrogen bonding .
- Dynamic Exchange : Rotameric states of the methoxy group may broaden peaks; low-temperature NMR (−40°C) can resolve this .
- Isotopic Labeling : Use ¹³C-labeled intermediates to assign overlapping carbon signals definitively .
Validation : Cross-check with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm connectivity .
What analytical techniques are critical for confirming the purity and structure of this compound?
Level: Basic
Answer:
Q. Table 2: Representative NMR Data
| Proton/Carbon | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| 7-OCH₃ (¹H) | 3.85 | Singlet | |
| 3-CH₃ (¹H) | 2.45 | Singlet | |
| C-5 (Br) (¹³C) | 118.4 | - |
How can SHELX software improve crystallographic refinement for this compound?
Level: Advanced
Answer:
- Structure Solution : Use SHELXD for dual-space recycling to resolve heavy atoms (Br) in the presence of methoxy/methyl groups .
- Refinement : SHELXL’s restraints (DFIX, ISOR) mitigate thermal motion artifacts in the methyl group .
- Validation : Check for overfitting using Rfree and ADDSYM in PLATON .
Case Study : For a related bromoindole, SHELXL reduced R1 from 0.15 to 0.05 by refining anisotropic displacement parameters for Br .
How do substituent positions (5-Br, 7-OMe, 3-Me) influence biological activity?
Level: Advanced
Answer:
- Lipophilicity : The 3-methyl group increases logP by ~0.5 units, enhancing membrane permeability compared to non-methylated analogs .
- Electron Effects : Bromine’s electron-withdrawing nature at C-5 may reduce binding affinity to serotonin receptors compared to chloro analogs .
- Bioactivity Trends : Methoxy groups at C-7 in indole derivatives correlate with antimicrobial activity (MIC ~10 µg/mL) in structure-activity relationship (SAR) studies .
Q. Table 3: Comparative Bioactivity of Analogous Indoles
| Compound | Target Activity | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| 5-Bromo-7-OMe-3-Me-indole | Antimicrobial | 12.5 | |
| 5-Chloro-7-OMe-indole | Serotonin Receptor | 0.8 |
What computational methods predict the reactivity of this compound in cross-coupling reactions?
Level: Advanced
Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model Suzuki-Miyaura coupling reactivity. The C5-Br bond has a lower activation energy (~25 kcal/mol) than C7-OMe .
- Hammett Parameters : σ⁺ values predict bromine’s directing effects; meta-directing for electrophiles .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
